Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride
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Overview
Description
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused bicyclic system containing both nitrogen and sulfur atoms. The addition of a carboxylic acid group, along with methyl and phenyl substituents, further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as copper(I) or copper(II) triflates, can also be employed to facilitate the cyclization process and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield imidazo[2,1-b]thiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce compounds with reduced functional groups such as alcohols or amines .
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: The compound’s biological activity extends to its potential use in cancer therapy.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound is believed to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth. In cancer therapy, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and promoting cell death.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups. They have been studied for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds contain a carboxamide group instead of a carboxylic acid group, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S.ClH/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXZBNIVCQVKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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